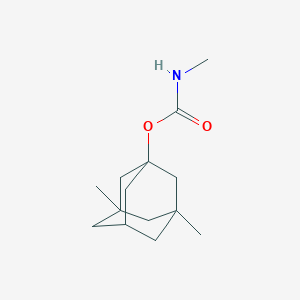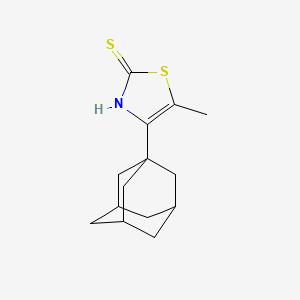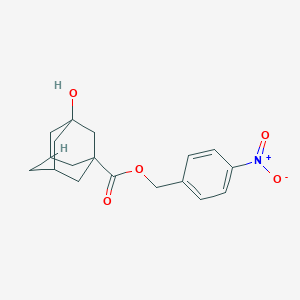
4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate
Vue d'ensemble
Description
4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of adamantanecarboxylic acid and has a nitrobenzyl group attached to it. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate has potential applications in various fields of scientific research. One of the major applications is in the field of drug delivery. This compound has been shown to have the ability to release drugs in a controlled manner, making it an ideal candidate for drug delivery systems. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anticancer properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate is not fully understood. However, it is believed that the nitrobenzyl group attached to the compound can be used as a trigger for drug release. The hydroxyl group on the compound can also form hydrogen bonds with the target molecule, which can enhance its binding affinity. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. Additionally, this compound has been shown to have anticancer properties, which may inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate in lab experiments is its ability to release drugs in a controlled manner. This can be useful in drug delivery experiments, where precise dosing is required. Additionally, this compound has been shown to have anticancer properties, which can be useful in cancer research. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research of 4-nitrobenzyl 3-hydroxy-1-adamantanecarboxylate. One direction is to further explore its potential use in drug delivery systems. This compound has shown promise in releasing drugs in a controlled manner, and further research could lead to the development of more effective drug delivery systems. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research could be done to fully understand the mechanism of action of this compound, which could lead to the development of new therapeutic agents.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 3-hydroxyadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-16(24-10-12-1-3-15(4-2-12)19(22)23)17-6-13-5-14(7-17)9-18(21,8-13)11-17/h1-4,13-14,21H,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUGTKYYJJCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



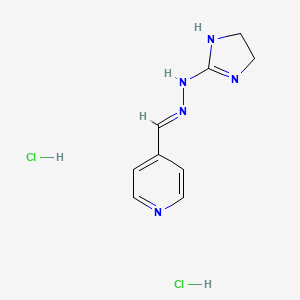


![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
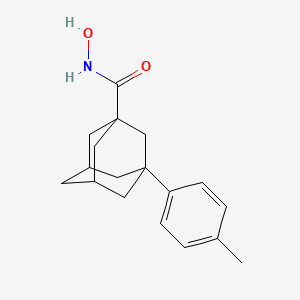
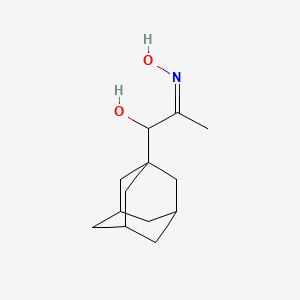

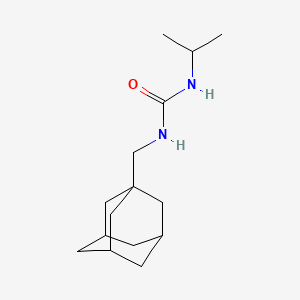
![N-tricyclo[4.3.1.1~3,8~]undec-1-ylacetamide](/img/structure/B3831566.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)
![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831581.png)

